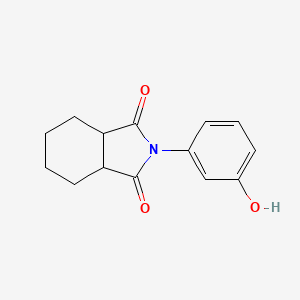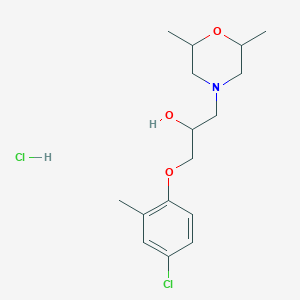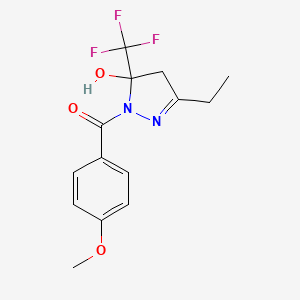![molecular formula C20H14Cl3NO3 B5209105 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione, also known as KTP, is a synthetic compound that has been used in scientific research for its unique properties. This compound belongs to the family of pyrenedione derivatives and has been synthesized using various methods.
作用机制
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is known to interact with DNA, RNA, and proteins through intercalation and hydrogen bonding. It has been shown to bind to the minor groove of DNA, resulting in a change in the DNA conformation. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its ability to act as a fluorescent probe, allowing for the visualization of biomolecules in vitro and in vivo. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is also relatively easy to synthesize and is readily available. However, one limitation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the use of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione in scientific research. One potential application is in the development of new cancer therapies, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to induce apoptosis in cancer cells. Another potential application is in the development of new antimicrobial agents, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to inhibit the growth of bacteria and fungi. Additionally, 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione may be used in the development of biosensors and other analytical tools for the detection of biomolecules.
合成方法
The synthesis of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione involves the reaction of 3,5,8-trichloropyrene-1,6-dione with 3-methoxypropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione as a yellowish powder.
科学研究应用
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been extensively used in scientific research for its ability to act as a fluorescent probe. It has been used to study the interaction between DNA and proteins, as well as to investigate the behavior of enzymes and other biomolecules. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been used in the development of biosensors and other analytical tools.
属性
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQGSZUBVULJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)